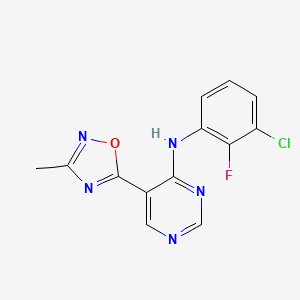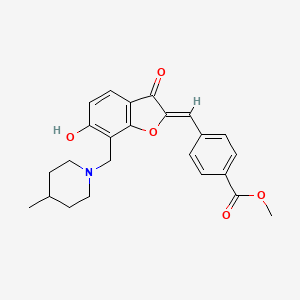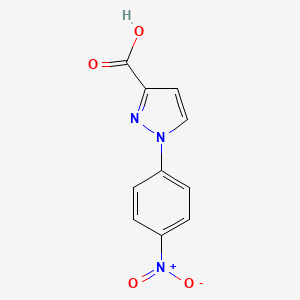![molecular formula C26H22N4O4 B2779263 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one CAS No. 1291858-08-6](/img/structure/B2779263.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring and a phthalazin-1(2H)-one ring . The presence of the 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,4-oxadiazole ring is a heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The phthalazin-1(2H)-one ring is a bicyclic ring that contains two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, it’s likely that this compound would be a solid at room temperature . The presence of the 1,2,4-oxadiazole and phthalazin-1(2H)-one rings could potentially make this compound relatively stable .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Compounds related to 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one have demonstrated significant antimicrobial and anti-proliferative activities. In particular, N-Mannich bases derived from 1,3,4-oxadiazoles have shown inhibitory activities against various pathogenic bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, some derivatives have exhibited potent anti-proliferative activity against various cancer cell lines including prostate, colorectal, hepatocellular, epithelioid, and breast cancer cells (Al-Wahaibi et al., 2021).
Anti-inflammatory Evaluation
Other derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. Specific phthalazine derivatives showed activity comparable to that of indomethacin, a nonsteroidal anti-inflammatory drug (Abd alla et al., 2010).
Synthesis and Characterization
The synthesis and characterization of various 1,3,4-oxadiazole derivatives, including the phthalazinone class, have been extensively studied. These compounds are typically characterized using techniques such as IR, NMR, MS, and elemental analysis. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research (El-hashash et al., 2012).
Pro-Apoptotic and Enzyme Inhibition Profile
A study on oxadiazol-phthalazinone derivatives revealed their significant anti-proliferative activity, particularly against liver and breast cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, influencing key molecular pathways in cancer cells. This points to their potential as candidates for anticancer and antitumor studies (Hekal et al., 2020).
Polymers and Materials Science
In the field of materials science, derivatives of 1,3,4-oxadiazoles, including phthalazinone groups, have been explored for their potential in creating polymers with high thermal stability and electrical insulating properties. These polymers have been evaluated for use in various applications, including thin films and membranes (Hamciuc et al., 2008).
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-15-9-11-18(13-16(15)2)30-26(31)20-8-6-5-7-19(20)23(28-30)25-27-24(29-34-25)17-10-12-21(32-3)22(14-17)33-4/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCRCCFPXKJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2779180.png)

![2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779182.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2779185.png)
![1-(4-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2779186.png)
![2-chloro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2779188.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2779192.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2779199.png)

![3-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2779201.png)

